3-Benzyl-3-methyloxirane-2-carbonitrile
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Overview
Description
3-Benzyl-3-methyloxirane-2-carbonitrile is an organic compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol This compound is characterized by the presence of an oxirane (epoxide) ring, a benzyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-methyloxirane-2-carbonitrile typically involves the reaction of benzyl bromide with 3-methyloxirane-2-carbonitrile under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.
Major Products
Oxidation: Formation of benzyl alcohols or benzaldehydes.
Reduction: Formation of benzylamines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
3-Benzyl-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of nitrile-containing compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the modification of these molecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-methyloxirane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3-Methyloxirane-2-carbonitrile:
Benzyl cyanide: Contains a nitrile group but lacks the oxirane ring, leading to different chemical properties and reactivity.
Uniqueness
3-Benzyl-3-methyloxirane-2-carbonitrile is unique due to the presence of both the oxirane ring and the nitrile group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industrial settings.
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-benzyl-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-11(10(8-12)13-11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
LZUMWGGWWZYQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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